molecular formula C7H5BFNO2 B11916132 (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid CAS No. 654075-36-2

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B11916132
CAS No.: 654075-36-2
M. Wt: 164.93 g/mol
InChI Key: XQVMKQOHZPGXFT-UHFFFAOYSA-N
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Description

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with both an ethynyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to handle organolithium chemistry, which allows for efficient and high-throughput synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other substituted aromatic compounds.

    Oxidation: The major product is the corresponding alcohol.

    Protodeboronation: The major product is the unsubstituted aromatic compound.

Scientific Research Applications

(4-Ethynyl-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the ethynyl and fluorine substituents.

    (4-Fluoropyridin-3-yl)boronic Acid: Similar but lacks the ethynyl group.

    (4-Ethynylphenyl)boronic Acid: Similar but lacks the fluorine and pyridine ring.

Uniqueness: (4-Ethynyl-2-fluoropyridin-3-yl)boronic acid is unique due to the presence of both the ethynyl and fluorine groups on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications where these functional groups are advantageous .

Properties

CAS No.

654075-36-2

Molecular Formula

C7H5BFNO2

Molecular Weight

164.93 g/mol

IUPAC Name

(4-ethynyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H5BFNO2/c1-2-5-3-4-10-7(9)6(5)8(11)12/h1,3-4,11-12H

InChI Key

XQVMKQOHZPGXFT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1F)C#C)(O)O

Origin of Product

United States

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